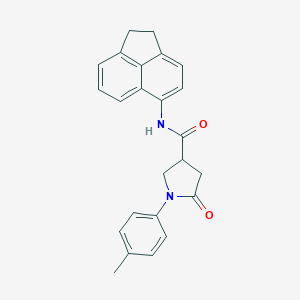
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DAPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPC is a pyrrolidine derivative that has been synthesized through a multi-step process involving several chemical reactions. The compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the expression of genes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of gene expression, and the reduction of oxidative stress and inflammation. These effects make this compound a promising candidate for further research in the areas of drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is that it can be synthesized in high yields and purity, making it suitable for further research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, including:
1. Further studies on the mechanism of action of this compound to better understand its biological activities.
2. Investigation of the potential therapeutic applications of this compound in the treatment of cancer and other diseases.
3. Optimization of the synthesis of this compound to improve its yield and purity.
4. Development of novel derivatives of this compound with enhanced biological activities.
5. Evaluation of the safety and toxicity of this compound in animal models.
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several chemical reactions, including the reaction of 1,2-dihydroacenaphthylene with 4-methylbenzaldehyde to form the intermediate compound, 1-(4-methylphenyl)-2-(1,2-dihydroacenaphthylen-5-yl)ethanone. This intermediate compound is then reacted with ethyl acetoacetate and ammonium acetate to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research applications.
Aplicaciones Científicas De Investigación
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. These activities make this compound a promising candidate for further research in the areas of drug discovery and development. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential therapeutic agent for cancer treatment.
Propiedades
Fórmula molecular |
C24H22N2O2 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-5-10-19(11-6-15)26-14-18(13-22(26)27)24(28)25-21-12-9-17-8-7-16-3-2-4-20(21)23(16)17/h2-6,9-12,18H,7-8,13-14H2,1H3,(H,25,28) |
Clave InChI |
YGWPEJBKPGPPHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)
![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)
![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)

